[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Overview
Description
[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thiazole ring and a triazole ring, both of which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium azide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential antimicrobial, anticancer, and anti-inflammatory properties . Studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its unique structure allows for the design of materials with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.
1,2,4-Triazoles: Widely studied for their antifungal and anti-inflammatory properties.
Uniqueness
What sets [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE apart is its unique combination of a thiazole ring and a triazole ring, which may confer enhanced biological activity and specificity compared to compounds containing only one of these rings. This dual-ring structure allows for the exploration of new chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-methylphenyl)-4-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S2/c1-14-7-6-8-16(11-14)19-21-17(12-25-19)13-26-20-23-22-15(2)24(20)18-9-4-3-5-10-18/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKFOPGKBMCJCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CSC3=NN=C(N3C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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